Tert-butyl 4-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate
Description
Tert-butyl 4-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a tert-butyl carbamate protective group, a rigid 2,2-dimethylpyrrolidine ring, and a primary aminomethyl substituent at the 4-position. This structure confers unique physicochemical properties, including moderate polarity due to the amine group and steric hindrance from the tert-butyl and dimethyl groups. It serves as a versatile intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules targeting enzymes or receptors requiring hydrogen-bonding interactions .
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-9(7-13)6-12(14,4)5/h9H,6-8,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWYQFNQGIPINW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)CN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation. Medicine: Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The pyrrolidine ring can bind to active sites, while the aminomethyl group can interact with nucleophiles or electrophiles in biological systems. The tert-butyl ester group provides stability and resistance to metabolic breakdown.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The table below highlights key structural analogs and their distinguishing features:
Key Observations:
- Aminomethyl vs. Hydroxyethyl (Target vs. ): The hydroxyethyl analog exhibits higher polarity due to the -OH group, improving aqueous solubility but reducing lipid membrane permeability compared to the primary amine .
- Aminomethyl vs. Bromomethyl (Target vs. ): The bromomethyl derivative is a key intermediate for further functionalization (e.g., Suzuki coupling), whereas the aminomethyl variant is more suited for direct incorporation into bioactive scaffolds .
- Aminomethyl vs. Aminopropyl (Target vs.
Reactivity and Stability
- Bromomethyl Derivative : The C-Br bond is prone to hydrolysis or nucleophilic attack, limiting long-term storage stability. Some suppliers list it as "discontinued," indicating handling challenges .
- Aminomethyl Group (Target): The primary amine requires protection (e.g., Boc) to prevent oxidation during synthesis, unlike the stable hydroxyethyl or tertiary isobutylamino groups .
Biological Activity
Tert-butyl 4-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate (TBAM) is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.
TBAM's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The pyrrolidine ring facilitates binding to active sites, while the aminomethyl group may interact with nucleophiles or electrophiles in biological systems. The tert-butyl ester group enhances metabolic stability, potentially prolonging the compound's action within the body.
Enzyme Inhibition
Research indicates that TBAM exhibits significant inhibitory effects on cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In a comparative study, TBAM demonstrated an IC50 value of approximately 0.75 µM for AChE and 0.084 µM for BChE, indicating a preference for BChE inhibition . This selectivity is crucial for developing therapeutics aimed at treating neurodegenerative diseases like Alzheimer's.
Antioxidant Properties
In addition to cholinesterase inhibition, TBAM has been shown to possess antioxidant properties. In vitro assays using ABTS and FRAP methods revealed that TBAM can effectively scavenge free radicals, suggesting its potential role in neuroprotection against oxidative stress .
Neuroprotective Effects
A study investigating the neuroprotective effects of TBAM in a scopolamine-induced memory deficit model in mice demonstrated promising results. The compound not only improved cognitive function but also exhibited safety profiles comparable to established treatments. These findings suggest that TBAM could serve as a multifunctional agent in Alzheimer's disease therapy .
| Study | Model | Result |
|---|---|---|
| Neuroprotection | Scopolamine-induced memory deficit model | Improved cognitive function; safety comparable to established treatments |
Structure-Activity Relationship (SAR)
The unique structure of TBAM allows for a detailed analysis of its SAR. Modifications to the pyrrolidine ring or the side chains can significantly alter its biological activity. For instance, compounds with increased steric hindrance showed enhanced selectivity towards BChE over AChE, highlighting the importance of structural nuances in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
